molecular formula C12H14ClIO3 B8160247 t-Butyl (2-chloro-5-iodophenoxy)acetate

t-Butyl (2-chloro-5-iodophenoxy)acetate

Cat. No.: B8160247
M. Wt: 368.59 g/mol
InChI Key: WXOIRHZYPLTCRG-UHFFFAOYSA-N
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Description

t-Butyl (2-chloro-5-iodophenoxy)acetate is an organic compound that features a phenoxyacetate structure with chloro and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (2-chloro-5-iodophenoxy)acetate typically involves the reaction of 2-chloro-5-iodophenol with t-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (2-chloro-5-iodophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxyacetate moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

t-Butyl (2-chloro-5-iodophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of t-Butyl (2-chloro-5-iodophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • t-Butyl (2-chloro-4-iodophenoxy)acetate
  • t-Butyl (2-bromo-5-iodophenoxy)acetate
  • t-Butyl (2-chloro-5-bromophenoxy)acetate

Uniqueness

t-Butyl (2-chloro-5-iodophenoxy)acetate is unique due to the specific positioning of the chloro and iodo groups on the phenoxyacetate structure. This unique arrangement can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Biological Activity

t-Butyl (2-chloro-5-iodophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14ClIO3
  • Molecular Weight : 320.6 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a t-butyl group, a chloro group, and an iodo group which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Many halogenated phenoxyacetates have shown potential in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds like t-butyl esters can act as inhibitors of various enzymes, including those involved in cancer cell proliferation.

Research Findings

A number of studies have investigated the biological activity of this compound and related compounds. Key findings include:

Anticancer Activity

In a study assessing the cytotoxic effects of halogenated phenoxyacetates, this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cells .

Mechanism Studies

Further investigations into the mechanism revealed that treatment with this compound led to:

  • Cell Cycle Arrest : Flow cytometry analysis demonstrated an increase in the G2/M phase population, suggesting that the compound disrupts normal cell cycle progression .
  • Induction of Apoptosis : Western blotting showed increased levels of cleaved PARP and caspase-3 in treated cells, indicating activation of apoptotic pathways .

Case Studies

  • Study on Lung Cancer Cells :
    • Objective : To evaluate the efficacy of this compound on H146 small-cell lung cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of tumor growth was observed at doses above 15 µM, with apoptosis markers indicating effective induction of programmed cell death .
  • Breast Cancer Cell Line Study :
    • Objective : To assess cytotoxic effects on MDA-MB-231 breast cancer cells.
    • Methodology : Cells were exposed to different concentrations over 48 hours.
    • Results : An IC50 value of approximately 25 µM was determined, along with evidence of cell cycle arrest in the G1 phase .

Summary Table of Biological Activities

Biological ActivityObserved EffectIC50 Value (µM)Reference
Cytotoxicity in H146 cellsTumor growth inhibition10–30
Apoptosis inductionIncreased cleaved PARPN/A
Cell cycle arrestG2/M phase accumulationN/A
Cytotoxicity in MDA-MB-231Growth inhibition~25

Properties

IUPAC Name

tert-butyl 2-(2-chloro-5-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-6-8(14)4-5-9(10)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOIRHZYPLTCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-iodophenol (509 mg, 2.00 mmol) in dimethylformamide were added potassium carbonate (415 mg, 3.00 mmol) and t-butyl bromoacetate (0.440 ml, 3.00 mmol) and the mixture was stirred for 1 hour at room temperature. Thereto was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with 10% aqueous citric acid solution, water, an aqueous saturated sodium hydrogencarbonate solution and an aqueous saturated sodium chloride solution in the order, and dried over magnesium sulfate. The solvent was removed and purified with silica gel chromatography (hexane:ethyl acetate, 20:1) to give t-butyl (2-chloro-5-iodophenoxy)acetate (851 mg, quantitatively) as a colorless oil.
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